5-(2-Methylbenzoyl)-2-furoic acid

Description

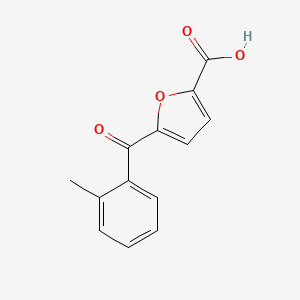

5-(2-Methylbenzoyl)-2-furoic acid is a substituted furoic acid derivative featuring a furan ring with a carboxylic acid group at position 2 and a 2-methylbenzoyl substituent at position 5. The methylbenzoyl group introduces steric bulk and electron-donating effects due to the methyl moiety, distinguishing it from other furoic acid analogs.

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

5-(2-methylbenzoyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C13H10O4/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(17-10)13(15)16/h2-7H,1H3,(H,15,16) |

InChI Key |

TWUDOTWQIDNKGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TOFA (5-(Tetradecyloxy)-2-Furoic Acid)

- Structure : A long tetradecyloxy chain at position 5.

- Mechanism : Inhibits acetyl-CoA carboxylase (ACC1), a rate-limiting enzyme in fatty acid synthesis. TOFA forms a CoA ester (TOFyl-CoA), which directly inhibits ACC1, reducing malonyl-CoA levels and suppressing lipogenesis .

- Biological Impact : Reduces lipid accumulation, inhibits rotavirus replication, and synergizes with FASN inhibitors (e.g., C75) .

- Contrast with Target Compound : The tetradecyloxy chain enhances lipophilicity, promoting membrane interaction, whereas the aromatic 2-methylbenzoyl group in 5-(2-methylbenzoyl)-2-furoic acid may favor protein-binding via π-π interactions.

5-(4-Nitrophenyl)-2-Furoic Acid

- Structure : Nitro group at position 4 of the phenyl ring.

- Properties : The electron-withdrawing nitro group increases acidity (pKa ~3.5) compared to electron-donating substituents. This compound is a precursor for carbamate derivatives (e.g., t-butyl carbamate 75h) .

- Contrast : Nitro groups enhance reactivity in electrophilic substitutions, whereas the methylbenzoyl group in the target compound may improve metabolic stability.

5-(2-Thienyl)-2-Furoic Acid

- Structure : Thiophene substituent at position 5.

- Molecular weight: 194.21 g/mol .

- Contrast : Thiophene’s smaller size and polarizability compared to 2-methylbenzoyl may reduce steric hindrance but limit aromatic stacking interactions.

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 2-Methylbenzoyl | ~246.25* | High lipophilicity, electron-donating effects |

| TOFA | Tetradecyloxy | 368.52 | Extremely lipophilic, ACC1 inhibition |

| 5-(4-Nitrophenyl)-2-furoic acid | 4-Nitrophenyl | 233.18 | Electron-withdrawing, acidic |

| 5-(2-Methoxyphenyl)-2-furoic acid | 2-Methoxyphenyl | 218.21 | Moderate lipophilicity, O-methyl resonance |

*Calculated based on similar structures.

- Lipophilicity : TOFA’s long alkyl chain confers the highest logP (~8), while this compound likely has intermediate lipophilicity (logP ~3–4) due to the aromatic substituent.

- Acidity : Electron-withdrawing groups (e.g., nitro) lower pKa (e.g., ~3.5 for 5-(4-nitrophenyl)-2-furoic acid), whereas electron-donating groups (methyl, methoxy) raise pKa (~4.5–5.0) .

Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.